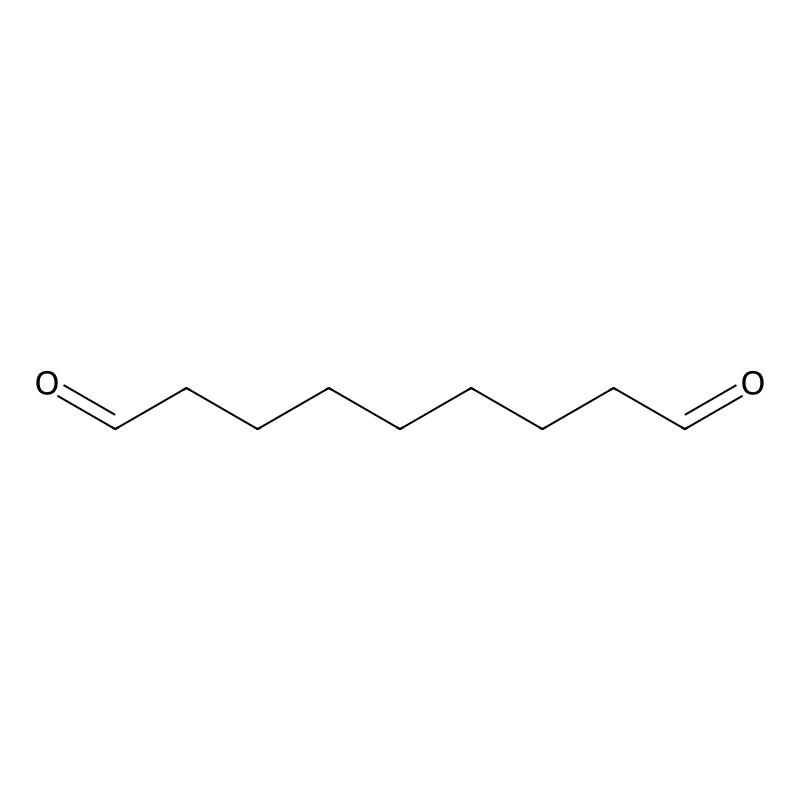

Nonanedial

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,9-Nonanedial (CAS 51651-40-2) is a linear 9-carbon aliphatic dialdehyde utilized primarily as a versatile crosslinking agent, a dynamic covalent chemistry (DCC) building block, and a precursor for high-performance polymers. With reactive aldehyde groups at both termini, it offers robust reactivity for reductive amination, oxidation, and acetalization. In procurement contexts, it is typically evaluated against shorter-chain industry standards like glutaraldehyde or adjacent medium-chain dialdehydes (e.g., octanedial, decanedial) to achieve specific mechanical flexibility, hydrophobicity, or macrocyclic cavity sizes that shorter or even-numbered carbon chains cannot provide [1].

Synthesis Workflow Fit

Substituting 1,9-nonanedial with glutaraldehyde or crude C9 dialdehyde mixtures fundamentally alters the end-product's architecture and performance. In polymer crosslinking, replacing the C9 spacer with a C5 spacer (glutaraldehyde) increases network rigidity and brittleness while decreasing hydrophobicity. In macrocycle synthesis, substituting with 1,8-octanedial shifts the thermodynamic product from a trimer-type cyclic oligomer to a dimer-type, completely changing the host-guest cavity size. Furthermore, using crude C9 fractions containing 2-methyl-1,8-octanedial during reductive amination introduces branched diamines, which disrupt the crystallinity and thermal stability of downstream polyamides and polyurethanes [1].

Interchangeability Risk

Thermodynamic Control of Macrocyclic Cavity Size

Under dynamic covalent chemistry conditions, the carbon chain length of the alkanedial strictly dictates the topology of the resulting macrocycle. When reacted with resorcinol, 1,9-nonanedial selectively forms a calixarene-trimer-type cyclic oligomer. In contrast, even-carbon analogs like 1,8-octanedial and 1,10-decanedial selectively form dimer-type cyclic oligomers [1].

| Evidence Dimension | Macrocycle topology under thermodynamic control |

| Target Compound Data | Selectively yields calixarene-trimer-type cyclic oligomers |

| Comparator Or Baseline | 1,8-Octanedial and 1,10-Decanedial (yield dimer-type cyclic oligomers) |

| Quantified Difference | Odd-carbon C9 chain expands the macrocycle from a dimer to a trimer architecture |

| Conditions | Resorcinol condensation in ethanol with HCl catalyst at 80 °C for 48 hours |

Allows chemists to predictably scale up the synthesis of larger-cavity trimeric macrocycles for host-guest chemistry without complex separation steps.

Crosslinked Network Flexibility and Hydrophobicity

As a dialdehyde crosslinker, 1,9-nonanedial maintains high reactivity with hydroxyl and amine groups but introduces a significantly longer aliphatic spacer compared to the industry standard, glutaraldehyde. The 9-carbon chain increases the distance between crosslink nodes, which directly enhances the mechanical flexibility and moisture resistance (hydrophobicity) of crosslinked films, such as poly(vinyl alcohol) (PVA) or protein-based networks, mitigating the brittleness often associated with C5 crosslinkers [1].

| Evidence Dimension | Aliphatic spacer length in crosslinked networks |

| Target Compound Data | 9-carbon flexible hydrophobic spacer |

| Comparator Or Baseline | Glutaraldehyde (5-carbon spacer) |

| Quantified Difference | 80% increase in spacer carbon chain length (C9 vs C5) |

| Conditions | Aqueous or film-based dialdehyde crosslinking of polymers |

Enables the formulation of more flexible, moisture-resistant hydrogels or fibers where the brittleness induced by short-chain crosslinking is a failure point.

Prevention of Polymer Crystallinity Disruption

When synthesizing aliphatic diamines for high-performance polymers, the isomeric purity of the dialdehyde precursor is critical. High-purity 1,9-nonanedial undergoes reductive amination to yield strictly linear 1,9-nonanediamine at yields exceeding 90%. If crude C9 dialdehyde mixtures are used, the presence of the branched isomer 2-methyl-1,8-octanedial results in branched diamines, which disrupt the chain packing, crystallinity, and thermal stability of the resulting polyamides and polyurethanes [1].

| Evidence Dimension | Downstream polymer chain regularity |

| Target Compound Data | Yields 100% linear 1,9-nonanediamine |

| Comparator Or Baseline | Crude C9 mixtures (yield branched 2-methyl-1,8-octanediamine byproducts) |

| Quantified Difference | Elimination of methyl-branching defects in the polymer backbone |

| Conditions | Reductive amination with ammonia/hydrogen over a nickel catalyst |

Crucial for manufacturing high-performance linear polyamides where branching degrades thermal stability and mechanical strength.

Occupational Safety and Volatility Reduction

Glutaraldehyde is widely used as a biocide and H2S scavenger but suffers from high volatility and severe inhalation toxicity. 1,9-Nonanedial offers equivalent dialdehyde reactivity but possesses a significantly higher molecular weight (156.22 g/mol vs 100.11 g/mol) and lower vapor pressure. This structural difference reduces the emission of toxic vapors in industrial fluid treatments, making it a safer alternative for compliance with stringent occupational safety regulations [1].

| Evidence Dimension | Molecular weight and associated vapor pressure |

| Target Compound Data | 156.22 g/mol (lower volatility) |

| Comparator Or Baseline | Glutaraldehyde (100.11 g/mol, highly volatile) |

| Quantified Difference | 56% increase in molecular weight, significantly reducing inhalation hazard |

| Conditions | Industrial fluid treatment and surface deactivation |

Allows facilities to meet stricter occupational safety and environmental regulations without sacrificing dialdehyde reactivity.

Trimeric Calixarene Macrocycle Synthesis

1,9-Nonanedial is the exact precursor required for the thermodynamically controlled synthesis of calixarene-trimer-type cyclic oligomers via condensation with resorcinol. It is the optimal choice for supramolecular chemists designing specific large-cavity host-guest systems where even-carbon dialdehydes would incorrectly yield dimeric structures [1].

Flexible Polymer Crosslinking

Ideal for crosslinking poly(vinyl alcohol) (PVA), protein films, and polyurethane composites where the final material requires higher mechanical flexibility and water resistance than what glutaraldehyde can provide. The C9 spacer prevents the network from becoming overly brittle [2].

High-Performance Linear Polyamide Production

Serves as a premium precursor for reductive amination to 1,9-nonanediamine. It is the required starting material when manufacturing specialty linear polyamides and polyurethanes where strict chain regularity is necessary to maintain high crystallinity and thermal stability [3].

Low-Toxicity Industrial Scavengers

Functions as a safer, lower-volatility alternative to glutaraldehyde in industrial formulations, such as hydrogen sulfide (H2S) scavengers in the oil and gas sector, or as a deactivating agent where inhalation toxicity and strict OSHA regulations are primary concerns [4].

Application Fit Matrix

References

- [1] Kudo, H., et al. "Application of a dynamic covalent chemistry strategy to the reversible reaction system of resorcinol and α,ω-alkanedials." Chemistry Letters 50.4 (2021): 825-831.

- [2] "Vinyl alcohol unit-containing polymer fibers having excellent hot water resistance." US Patent 5,304,420A.

- [3] "Process for the reductive amination of aldehydes and ketones." US Patent Application 20080167499A1.

- [4] Matsuoka, K. "Reduction of Reactivity of Hepatitis B Virus Surface Antigen with 1,9-Nonanedial and 2-Methyl-1,8-octanedial." Japanese Journal of Hospital Pharmacy 12.4 (1986): 303-306.

XLogP3

Explore Compound Types